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molecular formula C13H16N2O2 B3051724 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- CAS No. 356072-48-5

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-

Cat. No. B3051724
M. Wt: 232.28 g/mol
InChI Key: YFRNKLUVBCZXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05665719

Procedure details

4-(1-tert-butyloxycarbonyl-4-piperidinyl)-(2H)-1,4-benzoxazin-3(4H)-one from Step 4 was N-deprotedcted with HCl in EtOAc using the procedure given in Step 4 of Example 1. The hydrochloride salt of 4-(4-piperidinyl)-(2H)-1,4-benzoxazin-3(4H)-one was obtained as a solid (95% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>CCOC(C)=O>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C(COC2=C1C=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C(COC2=C1C=CC=C2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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